![molecular formula C9H13N3O3S B2446769 N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide CAS No. 2361639-86-1](/img/structure/B2446769.png)
N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a pyrazole derivative that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activation of mGluR5, N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide modulates glutamatergic neurotransmission, which plays a critical role in various physiological and pathological processes.
Biochemical and Physiological Effects
N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide has been shown to have several biochemical and physiological effects, including reducing the release of glutamate, modulating synaptic plasticity, and improving cognitive function. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide has several advantages for lab experiments, including its high selectivity for mGluR5, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, it also has some limitations, including its short half-life and the need for careful dosing to avoid potential off-target effects.
未来方向
There are several future directions for the study of N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide, including:
1. Investigating its potential therapeutic applications in the treatment of anxiety, depression, addiction, and other neurological and psychiatric disorders.
2. Developing more potent and selective mGluR5 antagonists based on the structure of N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide.
3. Studying the role of mGluR5 in synaptic plasticity and learning and memory processes.
4. Investigating the potential neuroprotective effects of N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide in animal models of neurodegenerative diseases.
5. Exploring the potential use of N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide as a tool for studying the role of mGluR5 in various physiological and pathological processes.
Conclusion
In conclusion, N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide is a selective antagonist of mGluR5 that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has several advantages for lab experiments, including its high selectivity and relatively low toxicity, but also has some limitations that need to be carefully considered. There are several future directions for the study of N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide, including investigating its potential therapeutic applications, developing more potent and selective mGluR5 antagonists, and exploring its role in various physiological and pathological processes.
合成方法
The synthesis of N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide involves the reaction of 2-methylsulfonyl-4,5-diphenyl-1H-imidazole with propargyl bromide in the presence of a base. The resulting propargylated imidazole is then reacted with 4-bromo-1-(pyrazol-4-yl)but-1-en-3-one to yield N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide.
科学研究应用
N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to have potential therapeutic applications in the treatment of several neurological and psychiatric disorders, including anxiety, depression, addiction, and neurodegenerative diseases.
属性
IUPAC Name |
N-[1-(2-methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-3-9(13)11-8-6-10-12(7-8)4-5-16(2,14)15/h3,6-7H,1,4-5H2,2H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPAIMCGEQYCMQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCN1C=C(C=N1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-Methylsulfonylethyl)pyrazol-4-yl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

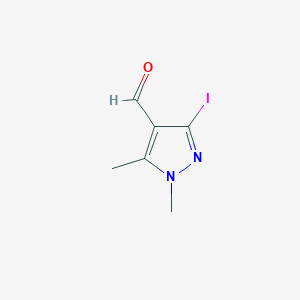
![5-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2446688.png)


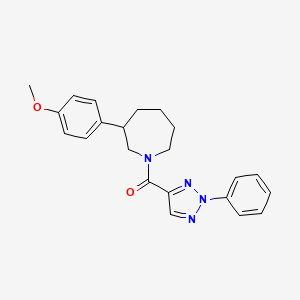
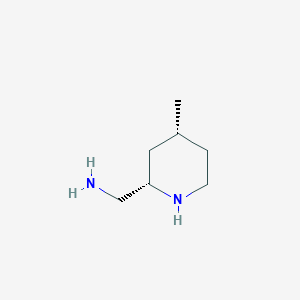
![2-(3,4-dimethylphenyl)-4-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2446696.png)
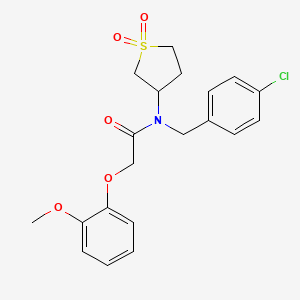
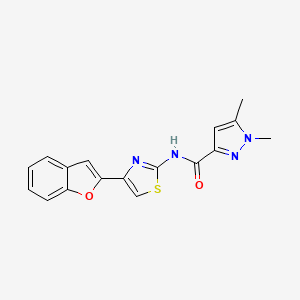

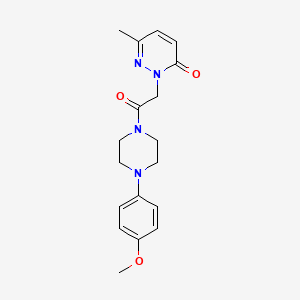
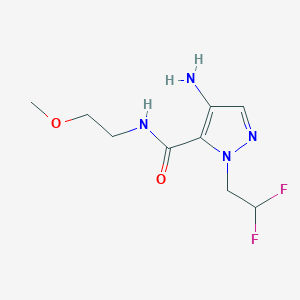
![2-(3-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2446705.png)
![3-(5-(1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2446709.png)